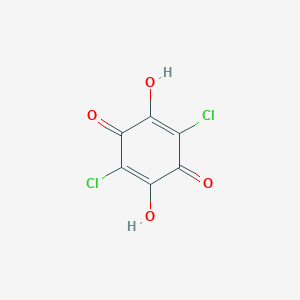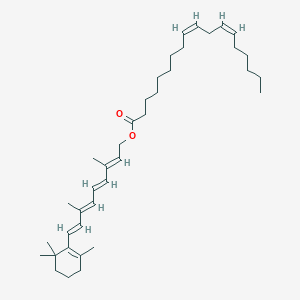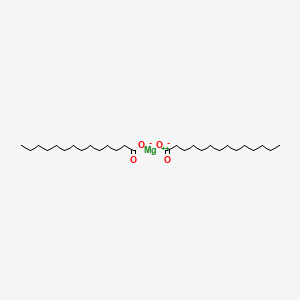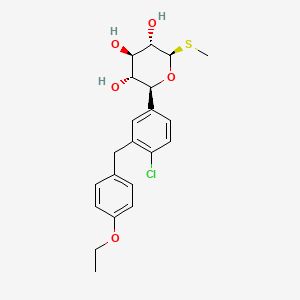![molecular formula C31H31FN2O6 B12285960 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)
1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fluorinated nucleoside analog with a pyrimidine-2,4-dione (uracil-derived) base and a modified tetrahydrofuran (oxolane) sugar moiety. Key structural features include:
- 5-methylpyrimidine-2,4-dione core: Analogous to thymine, providing base-pairing capability with adenine in nucleic acids.
- Bis(4-methoxyphenyl)-phenylmethoxy (DMT) group: A bulky protecting group at position 5 of the oxolane, commonly used in solid-phase oligonucleotide synthesis to block the 5′-hydroxyl during phosphoramidite coupling .
Molecular Formula: C₃₀H₂₉FN₂O₇
Molecular Weight: 548.56 g/mol
Storage: Requires protection from moisture and light, typically stored at -20°C under inert conditions .
Preparation Methods
The synthesis of 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione involves multiple steps, including the formation of the oxolane ring, the introduction of the fluorine atom, and the coupling of the aromatic rings with the pyrimidine-dione core. Common synthetic routes include:
Formation of the Oxolane Ring: This step typically involves the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling of Aromatic Rings: The aromatic rings can be introduced through Friedel-Crafts alkylation or acylation reactions, using catalysts like aluminum chloride (AlCl3).
Formation of Pyrimidine-Dione Core: This step involves the condensation of appropriate amines and carbonyl compounds under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated oxolane ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The aromatic rings can participate in Suzuki or Heck coupling reactions, using palladium catalysts and appropriate boronic acids or alkenes.
Major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes, such as enzyme activity and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent or an anti-inflammatory drug.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
The compound is structurally related to nucleoside intermediates used in oligonucleotide therapeutics. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Fluorine Substitution: The 4-fluoro group in the target compound stabilizes the C3′-endo conformation, mimicking RNA’s sugar pucker and enhancing binding affinity to complementary RNA strands compared to non-fluorinated analogs like 5′-O-DMT-dT . In contrast, the 3-fluoro isomer (CAS 146954-74-7) adopts a C2′-endo conformation, reducing hybridization stability .
Thiophosphate Derivatives :
- Compounds with benzoylsulfanyl groups (e.g., ) enable the incorporation of thiophosphate linkages, which resist enzymatic degradation and are critical for antisense therapeutics .
Synthetic Efficiency: The target compound’s synthesis involves multi-step protection/deprotection strategies (e.g., DMT group removal under acidic conditions), similar to other DMT-protected nucleosides . Yields for fluorinated analogs are generally lower than non-fluorinated intermediates due to steric and electronic challenges during fluorination .
Biological Applications: DMT-protected compounds with sulfur modifications (e.g., thioctic acid derivatives) are used to conjugate oligonucleotides to gold nanoparticles, enabling targeted drug delivery .
Biological Activity
The compound 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and specific activities, supported by relevant data tables and research findings.
Chemical Structure
The compound features several distinct functional groups:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms.
- Oxolane ring : A five-membered cyclic ether.
- Bis(4-methoxyphenyl) moiety : Contributes to its lipophilicity and potential receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the oxolane ring through cyclization.
- Fluorination using reagents like diethylaminosulfur trifluoride (DAST).
- Introduction of the pyrimidine moiety , which may involve condensation reactions with appropriate precursors.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has the potential to inhibit enzymes by binding to their active sites, which can alter metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
- Nucleic Acid Interaction : The ability to interact with DNA or RNA could affect gene expression and replication processes.
Research Findings
Recent studies have highlighted various biological activities associated with similar compounds. Here are some key findings:
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyrimidine have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structural analogs have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These studies reported IC50 values indicating strong inhibition, with some compounds achieving IC50 values as low as 0.63 µM .
Comparative Biological Activity Table
| Compound Name | Antibacterial Activity | AChE Inhibition IC50 (µM) | Urease Inhibition IC50 (µM) |
|---|---|---|---|
| Compound A | Moderate | 2.14 | 1.13 |
| Compound B | Strong | 0.63 | 2.39 |
| Compound C | Weak | 6.28 | 2.15 |
| Target Compound (this compound) | TBD | TBD | TBD |
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives against clinical strains of bacteria. The results indicated that modifications in the chemical structure significantly influenced antibacterial potency, suggesting a structure-activity relationship that could be explored further for drug development .
Case Study 2: Enzyme Inhibition
In another research endeavor, a series of compounds were synthesized and tested for their ability to inhibit urease and AChE. The findings demonstrated that specific substitutions on the pyrimidine ring enhanced inhibitory activity, providing insights into optimizing lead compounds for therapeutic purposes .
Properties
Molecular Formula |
C31H31FN2O6 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H31FN2O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3,(H,33,35,36) |
InChI Key |
DYWGIYQONVUVCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















